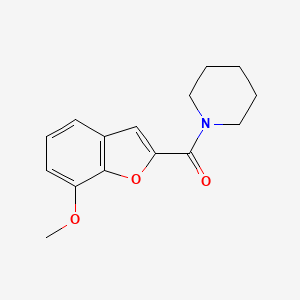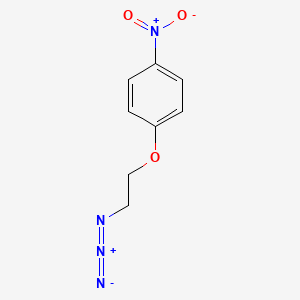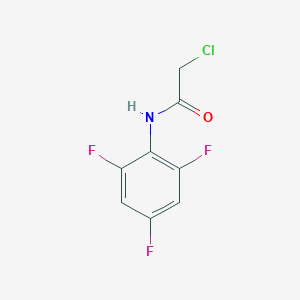
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenyl-1,2-butanediol and tert-butoxycarbonyl chloride.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Boc-protected amine.
Chiral Resolution: The chiral centers are introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including HIV protease inhibitors and other therapeutic agents
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane .
- (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane .
Uniqueness
(2S,3S)-3-(t-butoxycarbonylamino)-4-phenylbutane-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3,4-dihydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-12(13(18)10-17)9-11-7-5-4-6-8-11/h4-8,12-13,17-18H,9-10H2,1-3H3,(H,16,19)/t12-,13+/m0/s1 |
Clave InChI |
SIFKOOILPFBRCJ-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CO)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-(3,4-Dimethoxyphenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B8554919.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-[[(trifluoromethyl)sulfonyl]oxy]-,methyl ester](/img/structure/B8554924.png)


![2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone](/img/structure/B8554944.png)







